molecular formula C11H20N2O6 B8337326 BOC-L-Ala-SerOH

BOC-L-Ala-SerOH

Cat. No.: B8337326
M. Wt: 276.29 g/mol
InChI Key: JHCVJNLMHHWYJF-BQBZGAKWSA-N
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Description

BOC-L-Ala-SerOH (tert-butoxycarbonyl-L-alanyl-L-serine) is a protected dipeptide used in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group protects the N-terminal amine of alanine, while the hydroxyl group of serine remains free. This compound serves as a critical intermediate in constructing larger peptides, enabling selective deprotection and coupling reactions.

  • Molecular Formula: Based on structural analysis, the formula is inferred as C₁₂H₂₂N₂O₇ (Boc-Ala: C₈H₁₅NO₄ ; Boc-Ser: C₈H₁₅NO₅ ; peptide bond formation removes H₂O).
  • Molecular Weight: Calculated as 318.32 g/mol (Boc-Ala: 189.2 g/mol ; Boc-Ser: 205.21 g/mol ; minus 18 g/mol for H₂O).
  • Physical Properties: While explicit data for this compound are unavailable, its precursors—Boc-Ala-OH and Boc-Ser-OH—exhibit melting points of ~90–91°C (decomposition) and solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Properties

Molecular Formula

C11H20N2O6

Molecular Weight

276.29 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C11H20N2O6/c1-6(12-10(18)19-11(2,3)4)8(15)13-7(5-14)9(16)17/h6-7,14H,5H2,1-4H3,(H,12,18)(H,13,15)(H,16,17)/t6-,7-/m0/s1

InChI Key

JHCVJNLMHHWYJF-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Role as a Building Block
BOC-L-Ala-SerOH is primarily utilized in the synthesis of peptides. The BOC group serves as a protective moiety that allows for selective reactions during peptide assembly. This is crucial for creating complex peptide structures that can have specific biological activities. The stability of the BOC group under certain conditions further enhances its utility in synthesizing various peptides for pharmaceutical applications .

Case Studies

  • In a study focused on the synthesis of bioactive peptides, this compound was incorporated into peptide sequences that exhibited enhanced biological activity compared to their unprotected counterparts. This modification proved essential in achieving desired therapeutic effects in preclinical models .

Drug Development

Enhancing Bioavailability
The modification of amino acids using this compound has shown promise in drug development, particularly in designing compounds that enhance bioavailability and efficacy. The ability to modify the structure of peptides allows researchers to tailor drugs that can effectively target specific biological pathways while minimizing side effects .

Research Findings

  • A notable example includes the development of peptide-based drugs where this compound was used to create analogs with improved pharmacokinetic profiles. These studies demonstrated that the incorporation of this compound significantly increased the compounds' stability and effectiveness against specific targets in cancer therapy .

Bioconjugation

Facilitating Selective Reactions
The protective BOC group allows for selective bioconjugation processes, which are vital for attaching biomolecules to surfaces or other molecules. This application is particularly important in developing targeted therapies and diagnostic tools .

Application Examples

  • Research has shown that this compound can be utilized in creating conjugates for drug delivery systems, where it aids in attaching therapeutic agents to carriers that can target specific tissues or cells, improving treatment outcomes .

Neuroscience Research

Synthesis of Neurotransmitter Analogs
In neuroscience, this compound plays a crucial role in synthesizing neurotransmitter analogs. These compounds are essential for studying neurological pathways and developing treatments for various neurological disorders .

Impact on Research

  • Studies utilizing this compound have led to the discovery of new analogs that mimic natural neurotransmitters, allowing researchers to explore their effects on synaptic transmission and potential therapeutic applications for conditions such as depression and anxiety disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisBuilding block for complex peptidesEnhanced biological activity in synthesized peptides
Drug DevelopmentModifies amino acids for better drug efficacyImproved pharmacokinetics in cancer therapy drugs
BioconjugationFacilitates selective attachment of biomoleculesSuccessful drug delivery systems using conjugates
Neuroscience ResearchSynthesis of neurotransmitter analogsNew analogs developed for treating neurological disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between BOC-L-Ala-SerOH and analogous Boc-protected amino acids/dipeptides:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C₁₂H₂₂N₂O₇ 318.32 Dipeptide with free Ser-OH; enables post-synthetic modifications (e.g., glycosylation). Intermediate in peptide synthesis; tailored for hydroxyl-dependent reactions.
Boc-Ala-OH C₈H₁₅NO₄ 189.2 Single amino acid; aliphatic side chain. Building block for hydrophobic peptide regions.
Boc-Ser-OH C₈H₁₅NO₅ 205.21 Single amino acid; hydroxylated side chain. Used in hydrophilic or post-translationally modified peptides.
Boc-Phe-OH C₁₄H₁₉NO₄ 277.3 Aromatic side chain (phenyl group). Enhances peptide stability and lipid interaction.
Boc-N-Me-Ala-OH C₉H₁₇NO₄ 203.24 N-methylated backbone; reduces hydrogen bonding. Modifies peptide conformation (e.g., β-turn induction).
N-Boc-L-Ala-L-Ser-Ome C₁₂H₂₂N₂O₆ 290.31 Methyl ester derivative; lipophilic. Facilitates solubility in organic solvents for coupling steps.
Structural and Functional Analysis

Boc-Ala-OH vs. This compound: Boc-Ala-OH is a monomeric unit with an aliphatic side chain, ideal for hydrophobic peptide segments . In contrast, this compound introduces a hydroxyl group (Ser), enabling hydrogen bonding and post-synthetic modifications . Applications: this compound is preferred for glycopeptide synthesis, while Boc-Ala-OH is used in non-polar environments (e.g., transmembrane domains).

Boc-Ser-OH vs. This compound: Boc-Ser-OH is a single hydroxylated amino acid, whereas this compound extends the chain with an alanine residue. The dipeptide’s free Ser-OH allows site-specific functionalization (e.g., phosphorylation) .

Boc-Phe-OH vs. This compound :

  • Boc-Phe-OH’s aromatic side chain enhances peptide rigidity and lipid bilayer penetration . This compound’s hydroxyl group promotes aqueous solubility and interaction with polar substrates.

Boc-N-Me-Ala-OH vs. This compound :

  • N-methylation in Boc-N-Me-Ala-OH reduces hydrogen bonding, favoring helical or turn conformations . This compound retains standard backbone interactions, critical for native peptide folding.

N-Boc-L-Ala-L-Ser-Ome vs. This compound :

  • The methyl ester (Ome) in N-Boc-L-Ala-L-Ser-Ome increases lipophilicity, aiding organic-phase reactions. This compound’s free carboxylic acid is essential for aqueous coupling steps .

Preparation Methods

Reagents and Conditions

  • Reagent : Di-tert-butyl dicarbonate (BOC anhydride) or BOC-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile).

  • Base : Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to maintain alkaline conditions (pH 8–10).

  • Solvent : Aqueous dioxane or tetrahydrofuran (THF).

Procedure

  • Dissolve L-alanine in a 10% sodium carbonate solution.

  • Add BOC anhydride dropwise at 0–5°C to minimize racemization.

  • Stir for 4–6 hours, then extract with methyl tert-butyl ether (MTBE) to remove excess reagent.

  • Acidify the aqueous layer to pH 2–3 using diluted HCl, precipitating BOC-L-alanine (BOC-Ala-OH).

  • Isolate the product via filtration and recrystallize from ethyl acetate/hexane.

Yield : 85–92%.

Hydroxyl Protection of L-Serine

Serine’s hydroxyl group requires temporary protection to prevent O-acylation during coupling. Benzyl (Bzl) groups are commonly used due to their stability under coupling conditions and ease of removal.

Benzyl Protection Protocol

  • Reagent : Benzyl chloride (BnCl) or benzyl bromide (BnBr).

  • Base : Triethylamine (TEA) or sodium hydride (NaH).

  • Solvent : Dimethylformamide (DMF) or THF.

Steps

  • Dissolve L-serine in anhydrous DMF under nitrogen.

  • Add benzyl chloride and TEA at 0°C, then warm to room temperature.

  • Stir for 12 hours, quench with water, and extract with ethyl acetate.

  • Dry over Na₂SO₄ and evaporate to yield Ser-OBzl.

Purity : ≥95% (HPLC).

Coupling BOC-Ala-OH with Ser-OBzl

Activating BOC-Ala-OH’s carboxyl group enables amide bond formation with Ser-OBzl’s α-amino group.

Activation and Coupling

  • Activating Agents :

    • EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOSu (N-hydroxysuccinimide).

    • Solvent : THF or dichloromethane (DCM).

  • Coupling Conditions :

    • Maintain pH 7–8 using lithium hydroxide (LiOH) or N-methylmorpholine (NMM).

    • Temperature: -5°C to 25°C to suppress racemization.

Detailed Protocol

  • Dissolve BOC-Ala-OH (1.0 equiv) and HOSu (1.2 equiv) in THF.

  • Add EDC.HCl (1.5 equiv) and stir for 1 hour to form the active ester.

  • Cool to -5°C and add Ser-OBzl (1.1 equiv) dissolved in LiOH/water.

  • Stir for 2 hours, acidify to pH 2–3, and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to obtain BOC-Ala-Ser-OBzl.

Yield : 75–80%.

Deprotection of the Benzyl Group

Final deprotection liberates the serine hydroxyl group, yielding this compound.

Catalytic Hydrogenation

  • Catalyst : 10% Palladium on carbon (Pd/C).

  • Solvent : Methanol or ethanol.

  • Conditions : H₂ gas at 1 atm, 25°C for 6–8 hours.

Acidic Deprotection

  • Reagent : Trimethylsilyl bromide (TMSBr) in trifluoroacetic acid (TFA).

  • Procedure : Stir BOC-Ala-Ser-OBzl in TFA/TMSBr (95:5 v/v) for 1 hour, then evaporate.

Yield : 90–95% (hydrogenation), 85–88% (TMSBr).

Alternative Synthetic Routes

BOC-ON-Mediated Protection

BOC-ON offers a milder alternative to BOC anhydride, particularly for acid-sensitive substrates:

  • Dissolve L-alanine in dioxane/water (4:1).

  • Add BOC-ON (1.2 equiv) and NaOH (2.0 equiv).

  • Stir for 3 hours, acidify, and extract to isolate BOC-Ala-OH.

Advantage : Reduced racemization risk.

Solid-Phase Synthesis

While less common for dipeptides, solid-phase methods using Wang resin have been explored:

  • Load Fmoc-Ser-OH onto resin.

  • Deprotect Fmoc with piperidine, then couple BOC-Ala-OH using HBTU/HOBt.

  • Cleave with TFA/water (95:5) to yield BOC-Ala-SerOH.

Limitation : Lower yield (65–70%) due to steric hindrance.

Optimization and Challenges

Racemization Control

  • Low Temperature : Coupling at -5°C reduces epimerization.

  • Additives : HOSu minimizes carbodiimide-mediated racemization.

Purification Strategies

  • Recrystallization : Ethyl acetate/hexane mixtures improve purity to >98%.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves diastereomers .

Q & A

Q. What ethical standards apply to studies involving this compound?

  • Methodology : Adhere to ACS Ethical Guidelines for data integrity (avoid selective reporting). Disclose conflicts of interest (e.g., reagent suppliers). For human cell studies, obtain IRB approval and document safety protocols (e.g., cytotoxicity assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.